molecular formula C20H20N2O3 B2470867 2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione CAS No. 325694-38-0

2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione

Cat. No. B2470867
CAS RN: 325694-38-0
M. Wt: 336.391
InChI Key: WYMPSDVWKPBHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione” is a complex organic compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also contains a 2-oxo-ethyl group, which is a two-carbon chain with a carbonyl (C=O) group . The benzo[de]isoquinoline-1,3-dione part suggests the presence of a polycyclic aromatic system with two carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring would introduce a degree of three-dimensionality to the molecule, and the benzo[de]isoquinoline-1,3-dione system would likely be planar due to the conjugated double bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the degree of conjugation could all influence its properties .

Scientific Research Applications

Synthetic Methodologies

Research has demonstrated the utility of related compounds in the efficient synthesis of structurally diverse isoquinolin-3-ones and benzoazepines, employing strategies such as one-pot syntheses and Ugi condensation followed by intramolecular condensation. This approach is notable for its contribution to the development of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science (Che et al., 2013).

Pharmaceutical Applications

Several studies have highlighted the anti-inflammatory, analgesic, and antiviral properties of benzo[de]isoquinoline-1,3-dione derivatives. These compounds have shown potent activity in various animal models, demonstrating their potential as therapeutic agents. For example, specific derivatives have been shown to inhibit the replication of herpes simplex and vaccinia viruses in cell cultures, suggesting their utility in treating viral infections (GARCIA-GANCEDO et al., 1979).

Materials Science

In the realm of materials science, derivatives of benzo[de]isoquinoline-1,3-dione have been investigated for their chemosensory applications and as part of novel chemosensor systems for the selective detection of anions. These findings underscore the versatility of the compound's derivatives in developing new materials with specific sensing capabilities (Tolpygin et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific information, it’s not possible to provide a detailed safety and hazard analysis .

properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-17(21-11-3-1-2-4-12-21)13-22-19(24)15-9-5-7-14-8-6-10-16(18(14)15)20(22)25/h5-10H,1-4,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMPSDVWKPBHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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